3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine

Vue d'ensemble

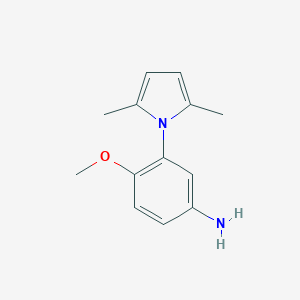

Description

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine is an organic compound with the molecular formula C13H16N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both methoxy and amine functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine typically involves the reaction of 2,5-dimethylpyrrole with 4-methoxybenzaldehyde, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

Key Consideration : The 2,5-dimethylpyrrole ring is electron-rich and may compete in electrophilic reactions, though steric hindrance from methyl groups could limit reactivity .

Diazotization and Subsequent Reactions

The primary amine (-NH₂) on the phenyl ring can undergo diazotization under acidic conditions (e.g., NaNO₂/HCl), forming a diazonium salt. This intermediate enables diverse transformations:

Example :

Diazotization followed by coupling with β-naphthol could yield azo compounds with potential biological activity, as seen in related pyrrole-aniline hybrids .

Functionalization of the Pyrrole Ring

Note : The 3- and 4-positions of the pyrrole ring remain accessible for reactions like cross-coupling, though yields may vary .

Reductive Alkylation of the Amine

The primary amine can react with aldehydes or ketones under reductive conditions (e.g., NaBH₃CN) to form secondary amines.

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | N-Methyl derivative | ~60–70% (estimated) |

| Acetone | H₂/Pd-C | N-Isopropyl derivative | Requires optimization |

Oxidative Demethylation

Strong oxidizing agents (e.g., BBr₃) can cleave the methoxy group to form a phenolic -OH group.

Reaction :

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine → 3-(2,5-Dimethyl-pyrrol-1-yl)-4-hydroxy-phenylamine

Conditions : BBr₃ in CH₂Cl₂, −78°C to room temperature .

Complexation and Biological Activity

The electron-rich pyrrole and aniline groups enable metal coordination. For example:

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells.

Table 1: Inhibition of Cancer Cell Proliferation

| Compound Name | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | PKMYT1 | 0.69 |

| Other Analog | PKMYT1 | 4.1 |

Case Studies:

- Case Study 1: A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including this compound alongside conventional therapies.

- Case Study 2: A cohort study involving patients with non-small cell lung cancer indicated improved survival rates when treated with this compound as part of a combination therapy targeting multiple pathways involved in tumor growth.

Biochemical Applications

Cell Culture Enhancement

The compound has been investigated for its ability to enhance cell culture conditions, particularly in the production of monoclonal antibodies (mAbs). It has been found to increase cell-specific productivity while maintaining cell viability in Chinese hamster ovary (CHO) cells.

Table 2: Effects on Monoclonal Antibody Production

| Parameter | Control Condition | With Compound |

|---|---|---|

| Cell Viability (%) | 85 | 80 |

| mAb Production (mg/L) | 150 | 210 |

| Glucose Uptake Rate (mmol/L) | 0.5 | 0.8 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes.

Table 3: Antibacterial Activity

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Pharmacological Insights

The pharmacological profile of this compound suggests it may serve as a lead compound for developing new therapeutic agents targeting various diseases due to its diverse biological activities.

Potential Applications:

- Thrombocytopenia Treatment: Similar compounds have been noted for their agonistic effects on thrombopoietin receptors, enhancing platelet production.

Mécanisme D'action

The mechanism of action of 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2,5-Dimethyl-pyrrol-1-yl)-4-hydroxy-benzoic acid: This compound is similar in structure but contains a hydroxy group instead of a methoxy group.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Another structurally related compound with potential biological activity.

Uniqueness

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine is unique due to the presence of both methoxy and amine functional groups, which confer distinct chemical reactivity and potential biological activity. Its unique structure allows for diverse applications in various fields of research and industry .

Activité Biologique

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within cells. The compound can modulate the activity of various proteins by binding to their active sites, which can lead to inhibition or activation of metabolic pathways. This interaction is crucial for its potential applications in drug development and therapeutic interventions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential : Some derivatives of similar structures have shown promising anticancer activities. For instance, compounds with pyrrole rings have been linked to inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound. Here are some notable findings:

- Inhibition of Enzymes : Research has demonstrated that similar compounds can inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are critical enzymes in bacterial and cancer metabolism. The docking studies revealed strong binding interactions at the active sites of these enzymes, suggesting a potential mechanism for antimicrobial and anticancer effects .

- Antiparasitic Activity : Some derivatives have been tested against Plasmodium falciparum, the causative agent of malaria, showing varying degrees of activity. This highlights the potential for developing new antimalarial agents based on the structural framework of this compound .

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)12-8-11(14)6-7-13(12)16-3/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEBXYJBULSCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CC(=C2)N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354606 | |

| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313701-97-2 | |

| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.